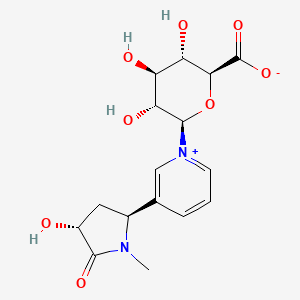

trans-3'-Hydroxycotinine-N-b-D-glucuronide

Description

Contextualization within the Nicotine (B1678760) Metabolic Cascade

Nicotine undergoes extensive metabolism, primarily in the liver. nih.govclinpgx.org The major metabolic pathway, accounting for 70-80% of nicotine processing in humans, begins with the oxidation of nicotine to cotinine (B1669453). nih.govclinpgx.org This initial transformation is a two-step process mediated principally by the cytochrome P450 enzyme CYP2A6, followed by the action of a cytoplasmic aldehyde oxidase. nih.gov

Cotinine, the major proximate metabolite, is further metabolized, with the most significant subsequent step being its oxidation to trans-3'-hydroxycotinine (3HC). nih.gov This reaction is also catalyzed by the CYP2A6 enzyme. plos.org The resulting 3HC, along with nicotine and cotinine themselves, can then undergo phase II conjugation reactions, such as glucuronidation. nih.gov Human liver microsomes have been shown to catalyze both the N-glucuronidation and O-glucuronidation of trans-3'-hydroxycotinine. nih.gov The N-glucuronidation occurs on the nitrogen of the pyridine (B92270) ring, similar to the glucuronidation of nicotine and cotinine. nih.govnih.gov

Table 1: Key Enzymes in the Nicotine Metabolic Pathway

| Precursor Compound | Enzyme | Resulting Metabolite |

| Nicotine | CYP2A6, Aldehyde Oxidase | Cotinine |

| Cotinine | CYP2A6 | trans-3'-Hydroxycotinine |

| trans-3'-Hydroxycotinine | UGT2B10 | trans-3'-Hydroxycotinine-N-β-D-glucuronide |

| trans-3'-Hydroxycotinine | UGT2B17 | trans-3'-Hydroxycotinine-O-glucuronide |

Significance as a Conjugated Nicotine Metabolite in Biological Systems

Glucuronidation is a crucial phase II metabolic pathway that detoxifies a wide array of substances, including drugs and environmental toxins, by making them more water-soluble to facilitate their removal from the body via urine or bile. nih.govxcode.lifetaylorandfrancis.com The process involves the transfer of a glucuronic acid moiety from UDP-glucuronic acid to a substrate, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. xcode.life

In the context of nicotine metabolism, glucuronide conjugates are major end-products. nih.gov While trans-3'-hydroxycotinine itself is an inactive metabolite, its subsequent glucuronidation is a significant detoxification step. nih.gov Research has identified specific UGT enzymes responsible for the conjugation of 3HC. UGT2B10 is the most active enzyme in the formation of trans-3'-Hydroxycotinine-N-β-D-glucuronide (3HC-N-Gluc). nih.gov Conversely, UGT2B17 shows the highest activity for forming the O-glucuronide conjugate (3HC-O-Gluc). nih.gov The formation of these hydrophilic glucuronides enhances the elimination of nicotine metabolites, representing a key defense mechanism against the accumulation of these xenobiotics. nih.govevitachem.com

Role as a Biomarker Precursor in Nicotine Exposure Studies

The quantification of nicotine metabolites in biological fluids like urine is a cornerstone of assessing tobacco exposure. evitachem.com The ratio of trans-3'-hydroxycotinine to cotinine, known as the Nicotine Metabolite Ratio (NMR), is a widely used biomarker for the activity of the CYP2A6 enzyme and the rate of nicotine clearance. plos.orgcaymanchem.comresearchgate.net

Because trans-3'-hydroxycotinine is a direct precursor to trans-3'-Hydroxycotinine-N-β-D-glucuronide, understanding the glucuronidation pathway is vital for accurately interpreting NMR data. nih.gov The rate at which 3HC is converted to its glucuronide conjugates can influence the levels of free 3HC available in urine, potentially affecting the NMR. nih.gov Studies have shown that genetic variations in the UGT2B10 and UGT2B17 enzymes, which can lead to reduced glucuronidation activity, are associated with altered levels of nicotine and its metabolites in smokers' urine. nih.govnih.gov Therefore, while trans-3'-Hydroxycotinine-N-β-D-glucuronide is an excretory end-product, its formation pathway is a critical factor in the research frameworks that use its precursor, 3HC, to study smoking behavior and cessation strategies. plos.org The glucuronide itself also serves as a urinary biomarker for assessing nicotine exposure. evitachem.com

Table 2: Major Nicotine Metabolites Found in Human Urine

| Metabolite | Percentage of Total Nicotine Dose |

| trans-3'-Hydroxycotinine and its glucuronide conjugate | 40-60% nih.gov |

| Nicotine Glucuronide | 3-5% nih.gov |

| Cotinine | ~10-15% researchgate.net |

| Other Metabolites (e.g., Cotinine N-oxide) | Varies |

Structure

3D Structure

Properties

Molecular Formula |

C16H20N2O8 |

|---|---|

Molecular Weight |

368.34 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[(2S,4R)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate |

InChI |

InChI=1S/C16H20N2O8/c1-17-8(5-9(19)14(17)23)7-3-2-4-18(6-7)15-12(22)10(20)11(21)13(26-15)16(24)25/h2-4,6,8-13,15,19-22H,5H2,1H3/t8-,9+,10-,11-,12+,13-,15+/m0/s1 |

InChI Key |

RQZAUCJAFHEEEZ-QYPXCVPJSA-N |

Isomeric SMILES |

CN1[C@@H](C[C@H](C1=O)O)C2=C[N+](=CC=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O |

Canonical SMILES |

CN1C(CC(C1=O)O)C2=C[N+](=CC=C2)C3C(C(C(C(O3)C(=O)[O-])O)O)O |

Origin of Product |

United States |

Enzymology of Trans 3 Hydroxycotinine Glucuronidation

Identification and Characterization of Key UDP-Glucuronosyltransferase (UGT) Isoforms

A comprehensive screening of human UGT1A and 2B enzymes has revealed that specific isoforms play predominant roles in the glucuronidation of trans-3'-hydroxycotinine. nih.gov While several UGTs exhibit some level of activity, UGT2B17 and UGT2B10 have been identified as the most significant contributors to O- and N-glucuronidation, respectively. nih.govnih.gov

UDP-Glucuronosyltransferase 2B17 (UGT2B17) in O-Glucuronidation

UGT2B17 has been demonstrated to be the most active enzyme in the formation of trans-3'-hydroxycotinine-O-glucuronide. nih.gov In vitro studies using homogenates of UGT-overexpressing cell lines have shown that UGT2B17 exhibits the highest O-glucuronidation activity. nih.gov Its prominence is further highlighted by a significantly lower Michaelis constant (Kм) compared to other active isoforms, indicating a higher affinity for trans-3'-hydroxycotinine. nih.gov Specifically, UGT2B17 has a Kм value of 8.3 mM for this reaction. nih.gov

UDP-Glucuronosyltransferase 2B10 (UGT2B10) in N-Glucuronidation

The N-glucuronidation of trans-3'-hydroxycotinine is primarily catalyzed by UGT2B10. nih.gov This isoform is also responsible for the N-glucuronidation of nicotine (B1678760) and cotinine (B1669453). nih.govoup.com UGT2B10 displays a higher affinity for trans-3'-hydroxycotinine in N-glucuronidation compared to other isoforms, with a Kм value of 13 mM. nih.govnih.gov The structural similarity between trans-3'-hydroxycotinine, nicotine, and cotinine likely contributes to the central role of UGT2B10 in their shared N-glucuronidation pathway. nih.gov

Contribution of Other UGT Isoforms (e.g., UGT1A4, UGT1A9, UGT2B7)

While UGT2B17 and UGT2B10 are the principal enzymes, other UGT isoforms also contribute to the glucuronidation of trans-3'-hydroxycotinine. For O-glucuronidation, UGT2B7 and UGT1A9 exhibit notable activity, although with lower affinity than UGT2B17. nih.govnih.gov Detectable levels of O-glucuronidation activity have also been observed for UGT2B15, UGT2B4, UGT1A10, UGT1A7, and UGT1A4. nih.gov

In the case of N-glucuronidation, UGT1A4 is the other key enzyme involved. nih.govuni.lu However, its affinity for trans-3'-hydroxycotinine is considerably lower than that of UGT2B10, with a Kм value of 57 mM. nih.govnih.gov The rate of trans-3'-hydroxycotinine N-glucuronidation in human liver microsomes has been shown to correlate well with the N-glucuronidation rates of nicotine and cotinine, further suggesting a common enzymatic pathway primarily driven by UGT2B10 and to a lesser extent by UGT1A4. nih.gov

Mechanistic Insights into Glucuronidation Pathways of trans-3'-Hydroxycotinine

The glucuronidation of trans-3'-hydroxycotinine proceeds via two distinct chemical pathways, each favored by a different set of UGT isoforms characterized by their substrate specificity and catalytic efficiency.

Distinct Pathways for O-Glucuronidation and N-Glucuronidation

Human liver microsomes are capable of catalyzing both the O- and N-glucuronidation of trans-3'-hydroxycotinine. nih.govacs.org The formation of trans-3'-hydroxycotinine-O-glucuronide involves the conjugation of glucuronic acid to the 3'-hydroxyl group of the molecule. nih.gov This pathway is predominantly mediated by UGT2B17, with contributions from UGT2B7 and UGT1A9. nih.gov

Conversely, N-glucuronidation occurs on the nitrogen atom of the pyridine (B92270) ring, a reaction catalyzed almost exclusively by UGT2B10 and UGT1A4. nih.govnih.gov The presence of these two distinct pathways highlights the versatility of the UGT system in metabolizing xenobiotics with multiple potential conjugation sites. Interestingly, while both glucuronides are formed in vitro, trans-3'-hydroxycotinine-O-glucuronide appears to be the major conjugate found in the urine of smokers. nih.gov

Substrate Specificity and Catalytic Efficiency of Involved UGTs

The substrate specificity and catalytic efficiency of the UGT isoforms determine their relative contributions to the metabolism of trans-3'-hydroxycotinine. The catalytic efficiency is often expressed as the Vmax/Kм ratio. UGT2B17 demonstrates the highest catalytic efficiency for O-glucuronidation, with a Vmax/Kм ratio approximately 3- to 8-fold higher than that of UGT1A9 or UGT2B7. nih.gov

For N-glucuronidation, UGT2B10 is significantly more efficient than UGT1A4. nih.gov The Kм of UGT2B10 for trans-3'-hydroxycotinine N-glucuronidation is about four times lower than that of UGT1A4, indicating a much stronger binding affinity. nih.govnih.gov This superior catalytic efficiency firmly establishes UGT2B10 as the primary enzyme for this specific metabolic route.

Table 1: Kinetic Parameters of UGT Isoforms in the Glucuronidation of trans-3'-Hydroxycotinine

| UGT Isoform | Glucuronidation Pathway | Kм (mM) |

| UGT2B17 | O-Glucuronidation | 8.3 nih.gov |

| UGT1A9 | O-Glucuronidation | 35 nih.gov |

| UGT2B7 | O-Glucuronidation | 31 nih.gov |

| UGT2B10 | N-Glucuronidation | 13 nih.gov |

| UGT1A4 | N-Glucuronidation | 57 nih.gov |

In Vitro Kinetic Analysis of Glucuronidation Activities in Hepatic Systems

In vitro studies utilizing human liver microsomes (HLM) and recombinant human UGT enzymes are crucial for characterizing the kinetics of trans-3'-hydroxycotinine glucuronidation. These analyses provide fundamental insights into enzyme affinity and reaction velocities, which determine the efficiency of the metabolic pathway.

The affinity of various UGT enzymes for trans-3'-hydroxycotinine has been quantified by determining the Michaelis-Menten constant (K_M). A lower K_M value indicates a higher affinity of the enzyme for the substrate.

For the N-glucuronidation pathway, kinetic analysis demonstrated that UGT2B10 has a significantly higher affinity for trans-3'-hydroxycotinine compared to UGT1A4. nih.gov The K_M for UGT2B10 was 13 mM, which is 4.4-fold lower than the K_M observed for UGT1A4 (57 mM). nih.govscispace.com Importantly, the K_M value for UGT2B10 is very similar to that observed in pooled human liver microsomes (14 mM), suggesting that UGT2B10 is the primary enzyme responsible for hepatic N-glucuronidation of trans-3'-hydroxycotinine. nih.gov

For the O-glucuronidation pathway, UGT2B17 shows the highest affinity with a K_M of 8.3 mM. scispace.com This is substantially lower than the K_M values for UGT2B7 (31 mM) and UGT1A9 (35 mM). scispace.com In studies with human liver microsomes, the apparent K_M for O-glucuronidation was found to be 10.0 +/- 0.8 mM. clinpgx.org The affinity in HLM is also influenced by genetic factors; HLM from individuals with the wild-type UGT2B17 genotype exhibited a K_M of 15.6 mM, which is 3.1-fold lower than in HLM from individuals with a homozygous deletion of the UGT2B17 gene. nih.gov

| Enzyme/System | Glucuronide Formed | K_M Value (mM) | Reference |

|---|---|---|---|

| UGT2B10 | N-glucuronide | 13 | nih.gov |

| UGT1A4 | N-glucuronide | 57 | scispace.com |

| Human Liver Microsomes (HLM) | N-glucuronide | 14 | nih.gov |

| UGT2B17 | O-glucuronide | 8.3 | scispace.com |

| UGT2B7 | O-glucuronide | 31 | scispace.com |

| UGT1A9 | O-glucuronide | 1.6 - 35 | clinpgx.orgscispace.com |

| Human Liver Microsomes (HLM) | O-glucuronide | 10.0 | clinpgx.org |

| HLM (UGT2B17 1/1 genotype) | O-glucuronide | 15.6 | nih.gov |

The rate of glucuronide formation is typically measured as picomoles of product formed per minute per milligram of microsomal protein (pmol/min/mg). This normalization to protein concentration allows for standardized comparisons across different experiments and tissue samples.

In studies using a panel of 15 human liver microsome samples, significant interindividual variability was observed. acs.orgnih.gov The rates of N-glucuronidation varied more than six-fold, from 6.0 to 38.9 pmol/min/mg protein. acs.orgnih.gov Similarly, the rates of O-glucuronidation ranged from 2.8 to 23.4 pmol/min/mg protein. acs.orgnih.gov In another study, the maximal reaction velocity (V_max) for O-glucuronidation in HLM was determined to be 85.8 +/- 3.8 pmol/min/mg. clinpgx.org

When specific UGT enzymes expressed in cell homogenates were examined, UGT2B7 showed the highest O-glucuronosyltransferase activity (1.1 pmol/min/mg at a substrate concentration of 1 mM), followed by UGT1A9 (0.3 pmol/min/mg). clinpgx.org The activity of recombinant UGT2B7 increased with substrate concentration, reaching 10.5 pmol/min/mg at 16 mM of trans-3'-hydroxycotinine. clinpgx.org

| Enzyme/System | Glucuronide Formed | Reaction Rate (pmol/min/mg protein) | Reference |

|---|---|---|---|

| Human Liver Microsomes | N-glucuronide | 6.0 - 38.9 | acs.orgnih.gov |

| Human Liver Microsomes | O-glucuronide | 2.4 - 23.4 | acs.orgnih.govclinpgx.org |

| Human Liver Microsomes (V_max) | O-glucuronide | 85.8 | clinpgx.org |

| Recombinant UGT2B7 | O-glucuronide | 1.1 (at 1 mM substrate) | clinpgx.org |

| Recombinant UGT1A9 | O-glucuronide | 0.3 (at 1 mM substrate) | clinpgx.org |

Research has established a strong link between the N-glucuronidation pathways of trans-3'-hydroxycotinine, nicotine, and cotinine. Studies using human liver microsomes have shown that the rate of trans-3'-hydroxycotinine N-glucuronidation correlates well with the rates of both nicotine N-glucuronidation and cotinine N-glucuronidation. acs.orgnih.govclinpgx.org This suggests that the same enzymes are likely responsible for the N-glucuronidation of all three compounds. acs.orgnih.gov Specifically, UGT2B10 and UGT1A4 have been identified as key enzymes in the N-glucuronidation of nicotine and cotinine, and they are also active in forming trans-3'-hydroxycotinine-N-β-D-glucuronide. nih.govclinpgx.org

In contrast, the O-glucuronidation of trans-3'-hydroxycotinine does not correlate with the N-glucuronidation of either nicotine or cotinine. acs.orgnih.gov This lack of correlation indicates that a distinct set of enzymes catalyzes the O-glucuronidation reaction. acs.orgnih.gov The primary enzyme for this pathway is UGT2B17, with minor contributions from UGT1A9 and UGT2B7, enzymes that are not the main catalysts for nicotine or cotinine N-glucuronidation. nih.govclinpgx.org

Genetic Determinants of Trans 3 Hydroxycotinine Glucuronidation

Impact of UGT Gene Polymorphisms on Enzyme Activity

Genetic polymorphisms in the UGT superfamily, particularly in the UGT2B subfamily, are critical in determining the efficiency of glucuronidation for nicotine (B1678760) metabolites. nih.govnih.gov Specific variations, including gene deletions and single nucleotide polymorphisms (SNPs), can lead to significantly altered or deficient enzyme activity. nih.govnih.gov

The enzyme UGT2B17 is the primary catalyst for the O-glucuronidation of trans-3'-hydroxycotinine (3HC). nih.govnih.gov A common polymorphism in the UGT2B17 gene is a whole-gene deletion. nih.govscience.gov Individuals who are homozygous for this deletion (UGT2B17 2/2) exhibit substantially reduced capacity to form trans-3'-hydroxycotinine-O-glucuronide. nih.govnih.govnih.gov

Studies using human liver microsomes have demonstrated that the UGT2B17 deletion genotype is associated with significantly lower O-glucuronidation activity. nih.govnih.gov In a study of 104 Caucasian smokers, individuals with the homozygous UGT2B17 deletion genotype had 42% lower levels of 3HC-glucuronide in their urine compared to those with the wild-type gene. nih.gov Similarly, another study in African American smokers found that the UGT2B17 gene deletion was significantly associated with slower 3HC glucuronidation phenotypes. plos.org These findings confirm that UGT2B17 is a key enzyme for the O-glucuronidation of 3HC, and its genetic deletion is a major factor in the reduced formation of its O-glucuronide conjugate. nih.govnih.gov

The N-glucuronidation of nicotine, cotinine (B1669453), and trans-3'-hydroxycotinine is primarily catalyzed by the UGT2B10 enzyme. aacrjournals.orgnih.gov A significant functional polymorphism in the UGT2B10 gene, a missense mutation at codon 67 that results in an aspartic acid to tyrosine substitution (Asp67Tyr or D67Y; rs61750900), dramatically reduces or eliminates the enzyme's activity. aacrjournals.orgnih.govnih.gov

In vitro experiments using human liver microsomes (HLM) and cell lines overexpressing the variant have shown that the UGT2B10*2 (67Tyr) variant has little to no glucuronidation activity against nicotine and cotinine. aacrjournals.orgnih.gov This translates to significant in vivo effects. Studies have quantified the impact of this polymorphism on the formation of N-glucuronides:

trans-3'-Hydroxycotinine-N-glucuronide (3HC-N-Gluc): In HLM, activity was reduced by 39% in heterozygotes (1/2) and by a striking 91% in homozygotes (2/2) compared to wild-type (1/1). nih.govnih.gov

Cotinine-N-glucuronide: In HLM from subjects homozygous for the variant, formation was reduced by 16-fold. aacrjournals.orgnih.gov In smokers, heterozygotes had a 60% lower ratio of cotinine glucuronide to cotinine. nih.gov

Nicotine-N-glucuronide: HLM from homozygotes showed a 5-fold lower level of nicotine-glucuronide formation. aacrjournals.orgnih.gov Smokers heterozygous for the allele had a 50% lower ratio of nicotine glucuronide to nicotine. nih.gov

These findings establish that UGT2B10 is the dominant enzyme for the N-glucuronidation of these compounds and that the Asp67Tyr polymorphism is a critical determinant of reduced activity. aacrjournals.orgnih.govnih.gov

Table 1: Impact of UGT2B10 Genotype on N-Glucuronidation Activity

| Metabolite | Genotype | Reduction in Activity/Levels | Source |

|---|---|---|---|

| trans-3'-Hydroxycotinine-N-Glucuronide (in HLM) | 1/2 (Heterozygous) | 39% decrease | nih.govnih.gov |

| trans-3'-Hydroxycotinine-N-Glucuronide (in HLM) | 2/2 (Homozygous) | 91% decrease | nih.govnih.gov |

| Cotinine-N-glucuronide (in HLM) | 2/2 (Homozygous) | 16-fold lower formation | aacrjournals.orgnih.gov |

| Cotinine Glucuronide to Cotinine Ratio (in smokers) | Heterozygous | 60% lower ratio | nih.gov |

| Nicotine-N-glucuronide (in HLM) | 2/2 (Homozygous) | 5-fold lower formation | aacrjournals.orgnih.gov |

| Nicotine Glucuronide to Nicotine Ratio (in smokers) | Heterozygous | 50% lower ratio | nih.gov |

Elucidation of Genetic Contributions to Interindividual Variability in Glucuronidation Rates

The frequency of functional polymorphisms in UGT genes and their impact on metabolism can differ across various ethnic and racial groups. nih.govoup.com Studies have investigated the association between UGT2B10 and UGT2B17 genotypes and glucuronidation phenotypes in populations including Caucasians, African Americans, and Japanese Americans. nih.govoup.com

Implications of Genetic Variation for Research Biomarker Interpretation

Genetic variations in UGT enzymes have significant implications for the use and interpretation of biomarkers of tobacco exposure and nicotine metabolism. nih.govnih.gov The nicotine metabolite ratio (NMR), defined as the ratio of trans-3'-hydroxycotinine to cotinine, is a widely used biomarker for the rate of CYP2A6-mediated nicotine metabolism. bevital.nocaymanchem.com However, since the clearance of 3HC is dependent on glucuronidation, genetic variants that slow this process could potentially alter the NMR and affect its reliability. plos.orgutas.edu.au

For example, the UGT2B10 Asp67Tyr polymorphism, by reducing N-glucuronidation, leads to an increase in the molar percentage of total trans-3'-hydroxycotinine found in urine. nih.gov Conversely, the UGT2B17 gene deletion significantly lowers the amount of 3HC-glucuronide excreted. nih.gov One study found that while the UGT2B17 deletion was associated with slower 3HC glucuronidation, it did not significantly alter the plasma or urinary NMR. plos.org This suggests that while UGT variation clearly impacts the disposition of individual metabolites, the NMR may remain a robust indicator of CYP2A6 activity. plos.org Nonetheless, when using glucuronide conjugates themselves as biomarkers, it is crucial to account for an individual's UGT2B10 and UGT2B17 genotype to avoid misinterpretation of exposure levels or metabolic rates. nih.govnih.gov

Analytical Methodologies for Quantitative Assessment of Trans 3 Hydroxycotinine N B D Glucuronide

Development and Validation of Advanced Spectrometric Techniques

The quantitative analysis of trans-3'-Hydroxycotinine-N-β-D-glucuronide predominantly relies on sophisticated spectrometric methods that offer high sensitivity and selectivity. These techniques are essential for distinguishing the N-glucuronide from its isomers and other related metabolites.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS has emerged as the gold standard for the quantification of trans-3'-Hydroxycotinine-N-β-D-glucuronide due to its superior resolution, speed, and sensitivity. This technique allows for the direct measurement of the intact glucuronide conjugate in biological samples, eliminating the need for a hydrolysis step.

Researchers have developed rapid UPLC-MS/MS methods capable of simultaneously quantifying both trans-3'-Hydroxycotinine-N-β-D-glucuronide and its isomeric counterpart, trans-3'-Hydroxycotinine-O-β-D-glucuronide. nih.gov These methods typically employ a C18 or biphenyl (B1667301) analytical column for chromatographic separation. The use of a basic mobile phase, such as ammonium (B1175870) acetate (B1210297), can optimize the chromatographic performance for these analytes. nih.gov

Mass spectrometric detection is commonly performed in the positive ion mode using multiple reaction monitoring (MRM). nih.govcdc.gov Specific precursor-to-product ion transitions are monitored for the analyte and its corresponding isotope-labeled internal standard to ensure accurate quantification. For instance, a common transition for trans-3'-hydroxycotinine glucuronides is m/z 369 > 193. nih.gov The validation of these methods typically demonstrates excellent linearity, with correlation coefficients exceeding 0.99, and low intra- and inter-day precision and accuracy variations, generally below 15%. nih.gov

Table 1: Example of UPLC-MS/MS Method Parameters for trans-3'-Hydroxycotinine-N-β-D-glucuronide Analysis

| Parameter | Value |

| Chromatography | |

| Column | C18 or Biphenyl |

| Mobile Phase A | 6.5 mM Ammonium Acetate in Water, pH 10.0 cdc.gov |

| Mobile Phase B | Acetonitrile nih.gov |

| Flow Rate | Variable, optimized for separation |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | 369 nih.gov |

| Product Ion (m/z) | 193 nih.gov |

High-Performance Liquid Chromatography (HPLC) with Relevant Detection Methods

Prior to the widespread adoption of UPLC, High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry was instrumental in the analysis of nicotine (B1678760) metabolites, including trans-3'-Hydroxycotinine-N-β-D-glucuronide. HPLC-MS/MS methods have been successfully used to determine the concentrations of free and total (after hydrolysis) forms of cotinine (B1669453) and trans-3'-hydroxycotinine in urine. nih.gov

These methods also utilize reversed-phase columns and often involve gradient elution to achieve separation of the various metabolites. The detection by tandem mass spectrometry provides the necessary selectivity to differentiate the target analyte from endogenous matrix components. cdc.gov While HPLC methods may have longer run times compared to UPLC, they remain a robust and reliable option for quantitative analysis. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation and Predicted Spectra

Gas Chromatography-Mass Spectrometry (GC-MS) has been a cornerstone in the analysis of many xenobiotics. However, due to the non-volatile and thermally labile nature of glucuronides, direct analysis of intact trans-3'-Hydroxycotinine-N-β-D-glucuronide by GC-MS is not feasible. Instead, GC-MS methods have been developed for the simultaneous determination of total and free trans-3'-hydroxycotinine and cotinine in urine. nih.gov These methods involve an enzymatic hydrolysis step using β-glucuronidase to cleave the glucuronic acid moiety, followed by extraction and derivatization of the resulting trans-3'-hydroxycotinine. nih.gov The derivatized analyte is then separated on a capillary column and detected by mass spectrometry in selected ion monitoring (SIM) mode for quantification. nih.gov

While GC-MS is not used for the direct analysis of the intact glucuronide, predicted GC-MS spectra for the trimethylsilyl (B98337) (TMS) derivative of trans-3'-Hydroxycotinine-N-β-D-glucuronide are available in databases like the Human Metabolome Database (HMDB). hmdb.ca These predicted spectra serve as a reference guide for potential identification purposes, though experimental confirmation is necessary. hmdb.ca

Strategies for Sample Preparation from Biological Matrices for Metabolite Analysis

The accurate quantification of trans-3'-Hydroxycotinine-N-β-D-glucuronide is highly dependent on the efficiency and cleanliness of the sample preparation process. The goal is to isolate the analyte from the complex biological matrix (e.g., urine, plasma) and remove interfering substances that could affect the analytical measurement.

Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Techniques

Solid Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of nicotine and its metabolites from biological fluids. windows.net Mixed-mode cation-exchange SPE cartridges have proven to be particularly effective for retaining and then eluting nicotine and its metabolites, including the glucuronides. windows.net The process typically involves conditioning the SPE cartridge, loading the sample, washing away interferences, and finally eluting the analytes with an appropriate solvent.

Liquid-Liquid Extraction (LLE) is another common technique for sample preparation. nih.govnih.gov This method involves the partitioning of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. For nicotine metabolites, a basic extraction with solvents like a mixture of dichloromethane (B109758) and n-butyl acetate has been used. nih.gov While effective, LLE can sometimes be more labor-intensive and may use larger volumes of organic solvents compared to SPE. nih.gov

Considerations for Isotope-Labeled Internal Standards in Quantification

The use of stable isotope-labeled internal standards is crucial for achieving the highest accuracy and precision in quantitative mass spectrometric assays. libios.frscispace.com These internal standards, such as deuterium-labeled (e.g., cotinine-d3, 3-OH-cotinine-d3) or 13C-labeled compounds, have nearly identical chemical and physical properties to the analyte of interest. windows.netlibios.fr

By adding a known amount of the isotope-labeled internal standard to the sample at the beginning of the preparation process, it can compensate for variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response. scispace.com The concentration of the analyte is then determined by the ratio of the response of the analyte to that of the internal standard. cdc.gov For the analysis of trans-3'-Hydroxycotinine-N-β-D-glucuronide, a deuterium-labeled analog such as cotinine-(methyl-D3)-3′-O-glucuronide has been used as an internal standard. nih.gov

Pharmacokinetic Investigations of Trans 3 Hydroxycotinine Glucuronide in Animal Models

Disposition Kinetics in Preclinical Animal Species (e.g., Sprague-Dawley Rats, Marmosets)

The disposition kinetics of trans-3'-hydroxycotinine-N-glucuronide have been a subject of scientific inquiry, though comprehensive in vivo data in animal models remain limited. Studies in Sprague-Dawley rats have been instrumental in understanding the general metabolic pathways of nicotine (B1678760) and its derivatives. Research has shown that after the administration of nicotine to rats, a significant portion is metabolized to cotinine (B1669453) and subsequently to trans-3'-hydroxycotinine. While the plasma half-life of the parent compound, trans-3'-hydroxycotinine, has been determined, specific pharmacokinetic parameters for its N-glucuronide conjugate are not extensively documented in the public literature.

In vitro studies using liver microsomes from different species have revealed significant variability in the capacity to form this metabolite. For instance, investigations with marmoset (Callithrix jacchus) hepatic microsomes did not detect the formation of any glucuronide conjugates of (+/-)-trans-3'-hydroxycotinine nih.gov. This suggests that the marmoset may not be a suitable model for studying this specific metabolic pathway, despite being a good model for other aspects of nicotine metabolism nih.gov.

The following table summarizes the available information on the disposition of trans-3'-hydroxycotinine and its glucuronides in preclinical animal species.

| Species | Model | Key Findings | Reference |

| Sprague-Dawley Rat | In vivo | Glucuronides of 3-hydroxycotinine (B1251162) are major biliary metabolites. | nih.gov |

| Marmoset | In vitro (hepatic microsomes) | No detectable formation of trans-3'-hydroxycotinine glucuronides. | nih.gov |

Tissue Distribution and Excretion Profiles of Glucuronidated Metabolites

The tissue distribution of trans-3'-hydroxycotinine-N-glucuronide is a critical aspect of its pharmacokinetic profile, yet it remains an area with sparse direct evidence from animal studies. Research on the distribution of the parent compound, trans-3'-hydroxycotinine, in Sprague-Dawley rats has shown its presence in various organs, including the liver and kidneys nih.gov. Following nicotine administration in rats, the lung has been identified as having the highest concentration of trans-3'-hydroxycotinine oup.com. However, the extent to which the N-glucuronide conjugate distributes into these tissues is not well-defined.

The primary route of excretion for many glucuronide metabolites is a key determinant of their systemic exposure. In the case of trans-3'-hydroxycotinine, a significant finding from studies in Sprague-Dawley rats is the prominent role of biliary excretion for its glucuronidated metabolites. Research has identified that glucuronide conjugates of nicotine, cotinine, and 3-hydroxycotinine are principal metabolites found in rat bile nih.gov. This suggests a substantial hepatic clearance of these conjugates into the gastrointestinal tract.

The following table outlines the excretion profiles of trans-3'-hydroxycotinine and its glucuronides.

| Species | Excretion Route | Metabolite Form | Key Findings | Reference |

| Sprague-Dawley Rat | Bile | 3-Hydroxycotinine glucuronide | Identified as a principal biliary metabolite of nicotine. | nih.gov |

| Sprague-Dawley Rat | Urine | trans-3'-hydroxycotinine | The parent compound is excreted in urine. | nih.gov |

Comparative Analysis of N- and O-Glucuronide Formation and Clearance in Vivo

While in vivo comparative data in animal models are scarce, in vitro studies using human liver microsomes provide valuable insights into the differential formation of N- and O-glucuronides of trans-3'-hydroxycotinine. These studies have demonstrated that human liver microsomes can catalyze both N- and O-glucuronidation nih.gov. The formation of the N-glucuronide is primarily mediated by UGT2B10 and to a lesser extent by UGT1A4, whereas the O-glucuronide formation is predominantly catalyzed by UGT2B17 nih.gov.

In human liver microsomes, the ratio of N- to O-glucuronidation can vary, with some samples showing higher rates of N-glucuronidation nih.gov. This contrasts with the in vivo situation in humans, where the O-glucuronide is the major conjugate found in urine, and the N-glucuronide is typically not detected caymanchem.com.

The following table summarizes the enzymatic basis for N- and O-glucuronide formation, primarily derived from in vitro human data.

| Glucuronide Isomer | Primary UGT Enzyme(s) (Human) | Key Characteristics | Reference |

| N-glucuronide | UGT2B10, UGT1A4 | Formed in human liver microsomes but not typically detected in human urine. | nih.govnih.gov |

| O-glucuronide | UGT2B17 | Major glucuronide conjugate of trans-3'-hydroxycotinine found in human urine. | nih.gov |

Understanding In Vivo vs. In Vitro Metabolite Detection Discrepancies (e.g., urinary N-glucuronide levels)

A significant point of discussion in the metabolism of trans-3'-hydroxycotinine is the discrepancy between the observed formation of its N-glucuronide in in vitro systems and its general absence in in vivo urinary profiles, particularly in humans. In vitro experiments with human liver microsomes clearly demonstrate the capacity of UGT enzymes to produce trans-3'-hydroxycotinine-N-glucuronide nih.govnih.gov. However, analyses of urine from smokers consistently fail to detect this metabolite in significant quantities caymanchem.com.

Several hypotheses have been proposed to explain this observation, with strong evidence from animal models pointing towards the route of excretion. The finding that glucuronide conjugates of nicotine metabolites are major components of rat bile provides a compelling explanation nih.gov. It is plausible that trans-3'-hydroxycotinine-N-glucuronide, once formed in the liver, is actively transported into the bile and subsequently eliminated through the feces. This would effectively divert it from the renal excretion pathway, leading to its low or undetectable levels in urine.

This phenomenon highlights the importance of considering the full spectrum of excretion pathways when interpreting metabolic data. The physicochemical properties of the N-glucuronide may favor its transport by canalicular membrane transporters responsible for biliary secretion. Further research involving direct measurement of the N- and O-glucuronide isomers in both the bile and urine of animal models is necessary to definitively confirm this hypothesis and to fully elucidate the metabolic fate of trans-3'-hydroxycotinine.

Role As a Research Biomarker in Nicotine Metabolism Studies

Incorporation into the Nicotine (B1678760) Metabolite Ratio (NMR) Framework for CYP2A6 Activity Assessment

The Nicotine Metabolite Ratio (NMR) is a widely used and reliable biomarker for assessing the activity of the cytochrome P450 2A6 (CYP2A6) enzyme, the primary enzyme responsible for nicotine metabolism. aacrjournals.orgnih.gov The NMR is typically calculated as the ratio of trans-3'-hydroxycotinine (3HC) to cotinine (B1669453). nih.govnih.govnih.govcaymanchem.com Since CYP2A6 catalyzes the conversion of nicotine to cotinine and subsequently cotinine to 3HC, the ratio of these metabolites in plasma or urine reflects the rate of nicotine metabolism in an individual. aacrjournals.orgnih.govnih.gov

The formation of trans-3'-hydroxycotinine-N-β-D-glucuronide is a subsequent step in the metabolic pathway, where 3HC undergoes glucuronidation. While the NMR primarily reflects CYP2A6 activity, the downstream metabolism of 3HC, including its glucuronidation, can potentially influence 3HC levels and thus the NMR. nih.govnih.gov However, studies have shown that variation in 3HC glucuronidation does not significantly alter the NMR, reinforcing the NMR's utility as a robust indicator of CYP2A6-mediated nicotine metabolism. nih.govnih.gov The stability of the NMR is attributed to the relatively long half-life of cotinine (around 16 hours) compared to 3HC (around 5 hours), which ensures stable concentrations in daily smokers. nih.govcaymanchem.com

Table 1: Key Components of the Nicotine Metabolite Ratio (NMR)

| Component | Role in NMR | Primary Metabolizing Enzyme |

| Nicotine | Precursor | CYP2A6 |

| Cotinine | Primary Metabolite/NMR Denominator | CYP2A6 |

| trans-3'-Hydroxycotinine (3HC) | Secondary Metabolite/NMR Numerator | CYP2A6 |

| trans-3'-Hydroxycotinine-N-β-D-glucuronide | Glucuronidated form of 3HC | UGT enzymes |

Utility in Characterizing Nicotine Exposure and Metabolic Phenotypes in Research Cohorts

trans-3'-Hydroxycotinine-N-β-D-glucuronide, along with its precursor 3HC, is instrumental in characterizing nicotine exposure and metabolic phenotypes within research cohorts. The quantification of these metabolites in urine provides a comprehensive picture of an individual's ability to metabolize and eliminate nicotine. nih.gov These biomarkers are used to classify individuals into different metabolic phenotype groups, such as poor, intermediate, and extensive metabolizers of nicotine. aacrjournals.org

This phenotyping is crucial for understanding interindividual variability in smoking behavior, nicotine dependence, and the risk of smoking-related diseases. oup.comnii.ac.jp For instance, individuals with a higher NMR (fast metabolizers) may smoke more cigarettes per day to maintain stable nicotine levels, leading to greater exposure to tobacco-related carcinogens. The measurement of trans-3'-hydroxycotinine and its glucuronide conjugate, often expressed as total 3HC after enzymatic hydrolysis, is a standard practice in such studies. researchgate.net

Influence of Glucuronidation Variability on the Interpretation and Reliability of Nicotine Biomarkers

The glucuronidation of trans-3'-hydroxycotinine is a significant pathway for its elimination and is primarily catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT2B17 and to a lesser extent UGT1A9 and UGT2B7. aacrjournals.orgnih.govoup.com Genetic polymorphisms in the genes encoding these enzymes can lead to substantial interindividual and interethnic differences in glucuronidation activity. nih.govnii.ac.jp

A common polymorphism is the UGT2B17 gene deletion, which is associated with significantly reduced 3HC glucuronidation. nih.govnih.gov While it was hypothesized that this variability could affect the levels of free 3HC and thereby alter the NMR, research has demonstrated that the impact on the NMR is not significant. nih.govnih.gov Studies in diverse populations have shown that despite the influence of UGT2B17 genotype on 3HC glucuronidation phenotypes, the plasma and urinary NMRs remain stable. nih.gov This finding is critical as it validates the continued use of the NMR as a reliable biomarker for CYP2A6 activity across populations with varying UGT genotypes.

Table 2: Influence of UGT2B17 Genotype on 3HC Glucuronidation

| UGT2B17 Genotype | Effect on 3HC Glucuronidation | Impact on NMR |

| Wild-type | Normal glucuronidation activity | No significant impact |

| Gene deletion | Reduced glucuronidation activity | No significant impact |

Applications in Studies of Tobacco Product Exposure and Metabolite Pathways

The analysis of trans-3'-hydroxycotinine-N-β-D-glucuronide is a valuable tool in studies assessing exposure to various tobacco products and elucidating the intricate pathways of nicotine metabolism. By measuring the urinary excretion of this metabolite along with other nicotine metabolites, researchers can quantify the total nicotine uptake and the relative importance of different metabolic routes. oup.com

For example, comparing the metabolite profiles of users of different tobacco products (e.g., cigarettes, smokeless tobacco, e-cigarettes) can reveal differences in nicotine delivery and metabolism. Furthermore, understanding the complete metabolic fate of nicotine, including the formation of glucuronide conjugates, is essential for a comprehensive assessment of exposure to tobacco-related toxicants. nih.gov The quantification of trans-3'-hydroxycotinine and its glucuronide has been successfully applied in various sample types, including dried blood spots, offering a less invasive alternative to plasma collection for large-scale epidemiological studies. nih.govamanote.com

Future Directions and Emerging Research Avenues

Investigation of Unidentified and Minor Glucuronide Conjugates of trans-3'-Hydroxycotinine

While trans-3'-hydroxycotinine-O-glucuronide is a well-recognized major metabolite, the full spectrum of its glucuronide conjugates is not completely understood. Future research will likely focus on the identification and characterization of minor and previously unidentified glucuronide conjugates of trans-3'-hydroxycotinine. Glucuronidation can occur at different positions on the molecule, leading to various isomers. For instance, in addition to O-glucuronidation at the 3'-hydroxyl group, N-glucuronidation can occur on the pyridine (B92270) ring, forming trans-3'-hydroxycotinine-N-β-D-glucuronide. nih.gov

The existence of multiple glucuronide conjugates is significant, as they collectively account for a substantial portion of the urinary metabolites of nicotine (B1678760). nih.gov Uncovering the complete profile of these minor conjugates is crucial for a comprehensive understanding of nicotine detoxification pathways and interindividual variability in metabolism. Advanced analytical techniques will be instrumental in distinguishing between these closely related isomers and accurately quantifying their presence in biological samples.

Application of Systems Biology and Omics Approaches to Nicotine Metabolomics

The field of nicotine metabolomics is poised to benefit significantly from the application of systems biology and multi-omics approaches. nih.govnih.gov These methodologies allow for a more holistic view of biological systems by integrating data from genomics, transcriptomics, proteomics, and metabolomics. nih.govnih.govresearchgate.net In the context of trans-3'-hydroxycotinine-N-β-D-glucuronide, a systems biology approach can help elucidate the complex interplay of genetic factors (e.g., variations in UGT genes), protein expression levels, and the resulting metabolic phenotype.

By combining genomic data with metabolomic profiles, researchers can identify genetic variants that influence the activity of specific UGT enzymes responsible for the formation of trans-3'-hydroxycotinine-N-β-D-glucuronide. e-enm.org This integrated approach can provide a deeper understanding of the molecular mechanisms that drive individual differences in nicotine metabolism. youtube.com Furthermore, metabolomics can serve as a bridge between genotype and phenotype, offering insights into how genetic variations translate into observable metabolic differences. researchgate.net

Refinement of Predictive Models for Individual Nicotine Metabolism Rates

Future predictive models could be enhanced by including data on the concentrations of specific glucuronide conjugates like trans-3'-hydroxycotinine-N-β-D-glucuronide. Machine learning and statistical algorithms are being employed to build more robust predictive models using genomic and metabolomic data. d-nb.infomedrxiv.orgmedrxiv.org By training these models on large, multi-ethnic datasets, researchers aim to develop tools that can predict an individual's nicotine metabolism rate with greater accuracy across diverse populations. d-nb.infomedrxiv.org The inclusion of polygenic risk scores (PRSs) for nicotine metabolism is another promising avenue for improving these predictive models. nih.gov

Exploration of Additional UGT Enzymes and Regulatory Mechanisms in Glucuronidation

The formation of trans-3'-hydroxycotinine-N-β-D-glucuronide is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. While UGT2B10 has been identified as a key enzyme in the N-glucuronidation of nicotine and cotinine (B1669453), and UGT1A4 in the formation of trans-3'-hydroxycotinine-N-glucuronide, the full cast of UGTs involved and their regulation is an active area of research. nih.govnih.gov Studies have shown that multiple UGTs, including UGT2B17 and UGT2B10, are the most active enzymes in the glucuronidation of trans-3'-hydroxycotinine to its O- and N-glucuronide forms, respectively. nih.gov

Future research will likely delve deeper into the roles of other UGT isoforms, potentially those expressed in extrahepatic tissues like the brain, and how their expression is regulated. nih.govnih.gov For instance, nicotine itself may modulate the expression of certain UGT enzymes, suggesting a complex feedback mechanism. nih.gov Understanding the genetic polymorphisms and regulatory pathways that control the expression and activity of these enzymes will be critical for explaining interindividual and inter-ethnic differences in nicotine glucuronidation. oup.com

Development of Novel Analytical Approaches for Comprehensive Metabolite Quantification

Accurate quantification of nicotine and its metabolites, including trans-3'-hydroxycotinine-N-β-D-glucuronide, is essential for research in this field. Current methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), have proven effective for the simultaneous determination of multiple nicotine metabolites. nih.gov However, there is an ongoing need to develop novel analytical approaches with improved sensitivity, specificity, and throughput. shu.ac.uk

Future developments may include the use of high-resolution mass spectrometry techniques like LC-Orbitrap-MS/MS for more precise metabolite identification and quantification. nih.gov There is also a push to develop simpler and more rapid methods that can be applied in large-scale clinical and epidemiological studies. researchgate.netsemanticscholar.org The refinement of analytical techniques will not only improve the accuracy of metabolite measurement but also facilitate the discovery of new, minor metabolites that may have biological significance. shu.ac.uk

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying trans-3'-Hydroxycotinine-N-β-D-glucuronide in biological matrices?

- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., deuterated analogs of the compound) to enhance precision. Calibration curves should span physiologically relevant concentrations (e.g., 1–500 ng/mL). Validate methods for matrix effects, recovery, and ion suppression using protocols similar to those applied for morphine-3-β-D-glucuronide . Ensure chromatographic separation with a C18 column and mobile phases optimized for polar glucuronides.

Q. How can researchers confirm the structural identity of synthesized trans-3'-Hydroxycotinine-N-β-D-glucuronide?

- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) to resolve the β-D-glucuronide linkage and trans-configuration. Compare spectral data to published glucuronide standards (e.g., norbuprenorphine-3-β-D-glucuronide) . High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) can confirm the molecular ion ([M+H]⁺) and fragmentation patterns.

Q. What are the critical parameters for stabilizing trans-3'-Hydroxycotinine-N-β-D-glucuronide in stored samples?

- Methodological Answer : Store samples at –80°C in acidic buffers (pH 3–4) to prevent enzymatic or hydrolytic degradation. Avoid freeze-thaw cycles, and use cryoprotectants like 0.1% formic acid. Stability studies should assess short-term (24–72 hours at 4°C) and long-term (6–12 months) integrity via LC-MS/MS .

Advanced Research Questions

Q. How do chemical and enzymatic synthesis routes for trans-3'-Hydroxycotinine-N-β-D-glucuronide differ in yield and scalability?

- Methodological Answer :

- Chemical Synthesis : Use glucuronic acid donors (e.g., acetobromo-α-D-glucuronic acid methyl ester) with protecting groups (e.g., Teoc) on the aglycone. Optimize reaction conditions (e.g., Ag₂CO₃ catalysis in anhydrous solvents) to achieve 40–60% yield, but expect challenges in stereochemical purity .

- Enzymatic Synthesis : Employ UDP-glucuronosyltransferase (UGT) isoforms (e.g., UGT2B10) in microsomal assays. Monitor reaction kinetics (Km, Vmax) and use cofactor regeneration systems to improve yields (up to 70–80%) .

Q. What experimental strategies resolve contradictions in reported pharmacokinetic data for trans-3'-Hydroxycotinine-N-β-D-glucuronide?

- Methodological Answer : Conduct species-specific in vivo studies with controlled dosing regimens. Compare metabolite clearance rates in hepatic microsomes vs. whole-organism models. Use isotopically labeled tracers to distinguish between passive diffusion and active transport mechanisms . Address inter-laboratory variability by standardizing LC-MS/MS protocols and internal reference materials.

Q. How can researchers investigate the compound’s interactions with drug transporters (e.g., OATPs, MRPs) in vitro?

- Methodological Answer : Use transfected cell lines (e.g., HEK293 overexpressing OATP1B1 or MRP2) to measure uptake/inhibition kinetics. Perform competition assays with probe substrates (e.g., estradiol-17β-glucuronide) and quantify intracellular accumulation via LC-MS/MS. Apply kinetic modeling (e.g., Michaelis-Menten) to determine Ki values .

Data Interpretation and Experimental Design

Q. How should researchers design studies to differentiate trans-3'-Hydroxycotinine-N-β-D-glucuronide from its cis-isomer in complex mixtures?

- Methodological Answer : Utilize chiral chromatography (e.g., amylose-based columns) with gradient elution. Validate isomer separation using synthetic standards and confirm via circular dichroism (CD) spectroscopy. For biological samples, combine enzymatic hydrolysis (β-glucuronidase) with LC-MS/MS to track isomer-specific metabolite formation .

Q. What statistical approaches are optimal for analyzing dose-response relationships in glucuronidation studies?

- Methodological Answer : Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare enzymatic activity across UGT isoforms. Include replicate experiments (n ≥ 3) and report variability as SEM .

Notes for Rigorous Research

- Synthesis Reproducibility : Document reaction conditions (solvent purity, temperature, catalyst ratios) meticulously, as minor variations can alter glucuronide stereochemistry .

- Analytical Validation : Follow FDA/ICH guidelines for bioanalytical method validation, including sensitivity (LOQ ≤ 1 ng/mL), precision (CV ≤ 15%), and accuracy (85–115% recovery) .

- Ethical Compliance : Adhere to NIH guidelines for preclinical studies, including detailed reporting of animal/cell line sources and statistical power calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.